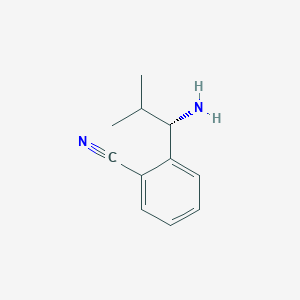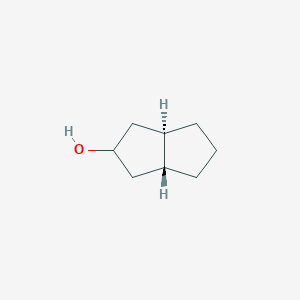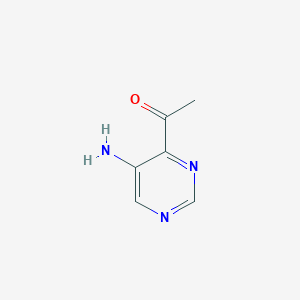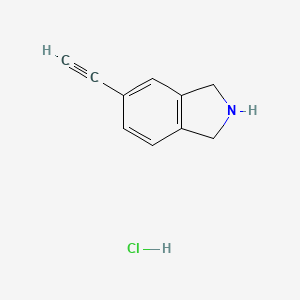![molecular formula C12H22N2O2 B12955860 tert-Butyl (1S,6S)-1-methyl-3,7-diazabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B12955860.png)
tert-Butyl (1S,6S)-1-methyl-3,7-diazabicyclo[4.2.0]octane-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (1S,6S)-1-methyl-3,7-diazabicyclo[420]octane-7-carboxylate is a bicyclic compound that features a diazabicyclo octane core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1S,6S)-1-methyl-3,7-diazabicyclo[4.2.0]octane-7-carboxylate typically involves the formation of the diazabicyclo octane core through a series of stereoselective reactions. One common method involves the enantioselective construction of the bicyclic scaffold from an acyclic starting material that contains the necessary stereochemical information . The reaction conditions often include the use of chiral catalysts and specific reagents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize human error.
化学反応の分析
Types of Reactions
tert-Butyl (1S,6S)-1-methyl-3,7-diazabicyclo[4.2.0]octane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the diazabicyclo core, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted diazabicyclo derivatives.
科学的研究の応用
Chemistry
In organic synthesis, tert-Butyl (1S,6S)-1-methyl-3,7-diazabicyclo[420]octane-7-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its diazabicyclo core is a common motif in many bioactive molecules, making it a valuable scaffold for drug discovery .
Industry
In the material science industry, this compound can be used in the synthesis of polymers and other materials with specific properties. Its rigid structure can impart desirable mechanical and thermal properties to the resulting materials.
作用機序
The mechanism by which tert-Butyl (1S,6S)-1-methyl-3,7-diazabicyclo[4.2.0]octane-7-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The diazabicyclo core can engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological macromolecules, influencing their function and activity.
類似化合物との比較
Similar Compounds
- tert-Butyl (1R,6S)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate
- rac-tert-butyl (1R,6S)-8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate
Uniqueness
tert-Butyl (1S,6S)-1-methyl-3,7-diazabicyclo[4.2.0]octane-7-carboxylate is unique due to its specific stereochemistry and the presence of a tert-butyl group. This configuration can influence its reactivity and interactions with other molecules, making it distinct from similar compounds with different stereochemistry or substituents .
特性
分子式 |
C12H22N2O2 |
|---|---|
分子量 |
226.32 g/mol |
IUPAC名 |
tert-butyl (1S,6S)-1-methyl-3,7-diazabicyclo[4.2.0]octane-7-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-12(4)7-13-6-5-9(12)14/h9,13H,5-8H2,1-4H3/t9-,12-/m0/s1 |
InChIキー |
RKGNHOWEKIWRRZ-CABZTGNLSA-N |
異性体SMILES |
C[C@@]12CNCC[C@@H]1N(C2)C(=O)OC(C)(C)C |
正規SMILES |
CC12CNCCC1N(C2)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![3-(Bromomethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12955837.png)


